molecular formula C15H16N2O3 B3388215 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid CAS No. 863669-62-9

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid

Cat. No.: B3388215
CAS No.: 863669-62-9
M. Wt: 272.3 g/mol
InChI Key: PNADNHKICORHHQ-UHFFFAOYSA-N
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Description

Chemical Identification and Properties The compound 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid (CAS: 863669-62-9) is a polycyclic heteroaromatic molecule with the molecular formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.299 g/mol . Its structure comprises a fused azocinoquinazoline core substituted with a carboxylic acid group at position 3 and a ketone at position 12. Key physicochemical properties include:

  • Boiling Point: 511.3±52.0 °C (at 760 mmHg)
  • Density: 1.4±0.1 g/cm³
  • Hydrogen Bond Donor/Acceptor Count: 1 donor, 4 acceptors
  • Topological Polar Surface Area (TPSA): 70 Ų
  • LogP (XlogP): 1.7 .

The compound is commercially available at 95% purity for research purposes and is stored at 2–8°C to ensure stability . Its InChIKey (PNADNHKICORHHQ-UHFFFAOYSA-N) and SMILES representation (O=C(O)C1=CC2=C(NC3=C2NCCCC3=O)C4=CC=CC=C14) provide structural specificity for computational studies .

Properties

IUPAC Name

13-oxo-6,7,8,9,10,11-hexahydroazocino[2,1-b]quinazoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c18-14-11-7-6-10(15(19)20)9-12(11)16-13-5-3-1-2-4-8-17(13)14/h6-7,9H,1-5,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNADNHKICORHHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN2C(=NC3=C(C2=O)C=CC(=C3)C(=O)O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301137178
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863669-62-9
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863669-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8,9,10,11,13-Hexahydro-13-oxo-7H-azocino[2,1-b]quinazoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301137178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives and various reagents to introduce the azocino and carboxylic acid functionalities. The reaction conditions may involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional ketone or carboxyl groups, while reduction could produce derivatives with altered ring structures .

Scientific Research Applications

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor to pharmacologically active compounds.

    Industry: The compound may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Hydrogen Bond Donor/Acceptor TPSA (Ų) LogP (XlogP) Applications/Notes
13-oxo-6H,7H...-azocino[2,1-b]quinazoline-3-carboxylic acid (863669-62-9) C₁₅H₁₆N₂O₃ 272.30 Carboxylic acid, ketone 1 / 4 70 1.7 Research use; potential pharmacophore
7-{[3,5-bis(trifluoromethyl)phenyl]methyl}-9-methyl-5-(4-methylphenyl)-6H,7H,8H,9H,10H,11H,13H-[1,4]diazocino... (N/A) C₂₉H₂₅F₆N₂O₂ 562.52 Trifluoromethyl, methylphenyl 0 / 4 (estimated) N/A ~3.5 (estimated) Fluorinated analogs for enhanced lipophilicity
6-({5,14-dihydroxy-13-methoxy-9-oxo-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca...}oxy)-3,4,5-trihydroxyoxane-2-carboxylic acid (N/A) C₂₇H₂₈O₁₄ 576.50 Hydroxyl, methoxy, carboxylic acid 6 / 14 ~200 -1.2 (estimated) Glycosidic derivatives for solubility enhancement

Key Observations:

Structural Complexity: The target compound’s azocinoquinazoline core is less complex than the diazocino derivatives (e.g., CAS N/A in ), which incorporate additional trifluoromethyl and methylphenyl groups. These substitutions increase molecular weight and lipophilicity (higher LogP) but reduce solubility . In contrast, glycosidic derivatives (e.g., ) exhibit significantly higher TPSA (≥200 Ų) due to hydroxyl and carbohydrate moieties, enhancing water solubility but limiting membrane permeability.

Functional Group Impact: The carboxylic acid group in the target compound provides a site for salt formation or conjugation, critical for drug delivery optimization . Trifluoromethyl groups in diazocino analogs () improve metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors in lipid-rich environments).

Fluorinated analogs () are prioritized in drug discovery for their enhanced pharmacokinetic profiles.

Biological Activity

13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid (CAS No. 863669-62-9) is a compound of interest due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of this specific compound through various studies and findings.

  • Molecular Formula : C15H16N2O3
  • Molecular Weight : 272.30 g/mol
  • Structure : The compound features a quinazoline ring system which is significant in mediating various biological activities.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. Below are key findings regarding its activity:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in tumor growth. The compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Reference
HepG210.58
MCF-710.82

These values suggest that the compound is a potent inhibitor of cell proliferation in liver and breast cancer models.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tyrosine kinase receptors (TKRs), which are often overexpressed in cancerous cells. By blocking these receptors, the compound may prevent downstream signaling pathways that promote cell survival and proliferation.

Anti-inflammatory Activity

Quinazolines have also been noted for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could provide therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

  • In Vitro Studies : A study conducted on various quinazoline derivatives demonstrated that modifications to the quinazoline structure enhanced cytotoxicity against cancer cell lines. The presence of specific functional groups was correlated with increased activity against HepG2 and MCF-7 cells .
  • Docking Studies : Computational studies have shown that this compound effectively binds to active sites of enzymes such as thymidylate synthase and dihydrofolate reductase (DHFR), further supporting its potential as an anticancer agent .

Q & A

Q. What are the key structural features of 13-oxo-azocinoquinazoline-3-carboxylic acid, and how do they influence its physicochemical properties?

The compound features a fused azocino[2,1-b]quinazoline core with a carboxylic acid substituent at position 3 and a ketone group at position 13. The bicyclic system includes nitrogen atoms in both rings, contributing to hydrogen-bonding capabilities and polarity. The carboxylic acid group enhances water solubility, while the fused aromatic system increases rigidity, affecting binding to biological targets like enzymes . Key physicochemical properties include:

  • Molecular formula : Likely analogous to C₁₃H₁₄N₂O₃ (based on similar quinazoline derivatives ).
  • Solubility : Carboxylic acid group improves aqueous solubility, but the fused aromatic system may reduce lipophilicity.
  • pKa : Estimated ~4.2 for the carboxylic acid group and ~1.5 for the quinazoline nitrogen, based on structural analogs .

Q. What synthetic strategies are employed to prepare 13-oxo-azocinoquinazoline-3-carboxylic acid?

Synthesis typically involves multi-step routes:

Core formation : Cyclization of substituted quinazoline precursors using acid catalysts (e.g., polyphosphoric acid) to form the azocinoquinazoline backbone .

Functionalization : Introduction of the carboxylic acid group via hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Optimization : Reaction conditions (temperature, solvent, catalyst) are critical. For example, SnCl₂ and HCl have been used to reduce nitro groups in intermediates, as seen in related quinoline syntheses .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions .
  • Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500-3000 cm⁻¹) groups .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity in azocinoquinazoline derivatives?

Structure-activity relationship (SAR) studies reveal:

Substituent Biological Effect Reference
Fluoro at position 9Enhances antibacterial activity by increasing DNA gyrase binding affinity .
Piperazinyl at position 10Improves pharmacokinetics (e.g., bioavailability) but may reduce toxicity .
Methyl ester at position 3Increases membrane permeability but requires hydrolysis for activity .

Q. How can researchers address low yields in the final cyclization step of the synthesis?

Low yields often arise from incomplete ring closure or side reactions. Strategies include:

  • Catalyst optimization : Replace polyphosphoric acid with milder catalysts (e.g., TsOH) to reduce decomposition .
  • Temperature control : Gradual heating (e.g., 80°C → 120°C) improves reaction efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate solubility .

Q. How should contradictions in reported biological data (e.g., antibacterial vs. cytotoxic effects) be analyzed?

Contradictions may stem from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .
  • Concentration thresholds : Sub-MIC levels may show bacteriostatic effects without cytotoxicity .
  • Metabolic activation : Prodrugs (e.g., ester derivatives) require in situ hydrolysis for activity, affecting in vitro vs. in vivo results .
    Validation approach :
  • Replicate assays under standardized conditions (CLSI guidelines).
  • Use isogenic bacterial strains to isolate target-specific effects .

Q. Table 1: Synthetic Yields of Analogous Compounds

CompoundYield (%)Key StepReference
9-Fluoro-pyridophenoxazine derivative74Friedel-Crafts acylation
Piperazinyl-quinolinecarboxylic acid86Boc deprotection
Methyl ester intermediate92Ester hydrolysis

Q. Table 2: Biological Activity of Derivatives

CompoundMIC (μg/mL) E. coliIC₅₀ (μM) HeLa CellsReference
9-Fluoro-10-piperazinyl derivative0.25>100
6-Cyclopropyl analog1.045
Carboxylic acid parent compound4.0>200

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
13-oxo-6H,7H,8H,9H,10H,11H,13H-azocino[2,1-b]quinazoline-3-carboxylic acid

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